({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride
Description
Molecular Formula: C₁₁H₁₂FN₃O·HCl (CID 61552547) .
Structure: Features a 1,2,4-oxadiazole core substituted at the 3-position with a 2-fluorobenzyl group and at the 5-position with a methyl(methylamine) group. The hydrochloride salt enhances aqueous solubility.
Key Properties:
- SMILES: CNCC1=NC(=NO1)CC2=CC=CC=C2F
- Molecular Weight: 229.67 g/mol (free base: 213.23 g/mol).
Properties
IUPAC Name |
1-[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O.ClH/c1-13-7-11-14-10(15-16-11)6-8-4-2-3-5-9(8)12;/h2-5,13H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOXPXJLXIYMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)CC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Oxadiazole Derivatives
Compound A : N,N-Dimethyl-N-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride
- Molecular Formula : C₁₁H₁₃N₄O₃·HCl ().
- Key Differences :
- Substituent : 4-Nitrophenyl (strong electron-withdrawing group) vs. 2-fluorophenyl.
- Amine Group : Dimethylamine vs. methylamine.
- Impact :
Compound B : {[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride
- Molecular Formula : C₉H₈FN₃O·HCl (CAS 1638612-85-7) .
- Key Differences :
- Substituent : 4-Fluorophenyl (para-substitution) vs. 2-fluorophenyl.
- Amine Group : Primary amine vs. methyl-substituted amine.
- Impact: Para-fluorine reduces steric hindrance but may decrease binding affinity in sterically sensitive targets.
Compound C : {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine
- Molecular Formula : C₉H₈ClN₃O ().
- Key Differences :
- Substituent : 2-Chlorophenyl (larger, more electronegative) vs. 2-fluorophenyl.
- Amine Group : Primary amine vs. methylamine.
- Impact: Chlorine increases lipophilicity (ClogP ~2.1 vs. ~1.8 for fluorine), enhancing membrane permeability. Potential for stronger halogen bonding in biological systems .
Heterocyclic and Alkyl-Substituted Analogs
Compound D : [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine Hydrochloride
- Molecular Formula : C₇H₈ClN₅O (CAS 1123169-51-6) .
- Key Differences :
- Core Heterocycle : Pyrimidine at 3-position vs. phenyl.
- Amine Group : Primary amine vs. methylamine.
- Impact :
Compound E : {2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride
Tabulated Comparison of Key Properties
*Calculated using fragment-based methods (e.g., XLogP3).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
